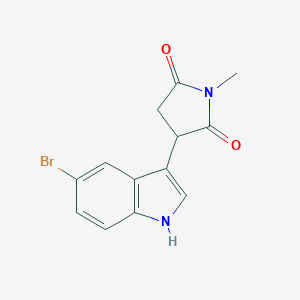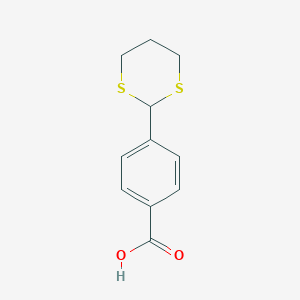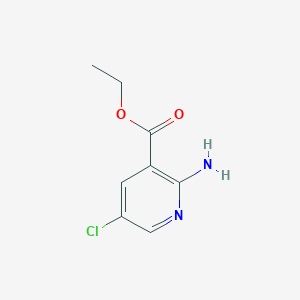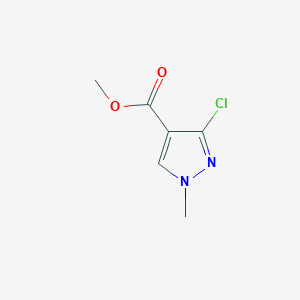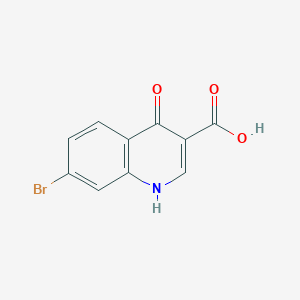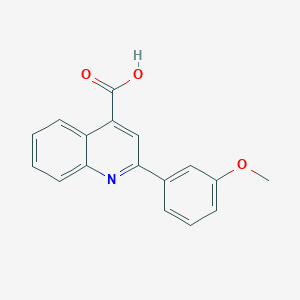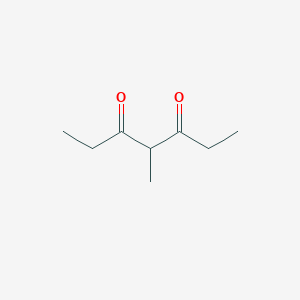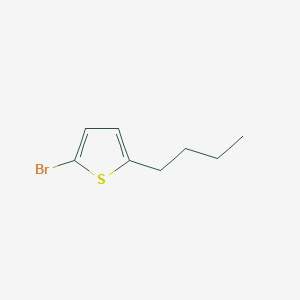
2-bromo-5-butylThiophene
Übersicht
Beschreibung
2-Bromo-5-butylThiophene is an organic compound with the molecular formula C8H11BrS . It is used in the synthesis of oral α7 nicotinic receptor agonists and as a terminal building block for semiconducting polymers and oligomers to increase solubility and mobility .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-butylThiophene has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-5-butylThiophene are not detailed in the search results, it is known that thiophene-based conjugated polymers are synthesized using nickel and palladium-based catalytic systems .Physical And Chemical Properties Analysis
2-Bromo-5-butylThiophene is a liquid at room temperature . It has a molecular weight of 219.15 .Wissenschaftliche Forschungsanwendungen
Polymerization and Material Properties
- 2-bromo-5-butylThiophene is a key intermediate in the polymerization of regioregular poly-3-butylthiophene, with significant research focusing on its use in Grignard metathesis polymerization. This method is notable for its high head-to-tail (HT) selectivity, essential for creating regioregular polymers with desirable electronic properties (Bahri‐Laleh et al., 2014).
- The compound plays a role in the synthesis of crystalline diblock conjugated copolymers. Its polymorphic nature impacts material properties like electrical conductivity and crystallinity, which are critical for applications in electronics and optoelectronics (Wu et al., 2009).
Chemical Reactions and Synthesis
- It is used in nucleophilic aromatic substitution reactions, particularly in the synthesis of aromatic or heteroaromatic azide derivatives. This application is significant in creating compounds with potential pharmaceutical and material science applications (D’Anna et al., 2008).
- Studies also focus on bromination reactions, where 2-bromo-5-butylThiophene acts as a substrate for further chemical modification. These reactions are crucial in the synthesis of complex organic molecules (Nakayama et al., 2003).
Catalysis and Material Synthesis
- The compound is instrumental in catalyst-transfer condensation polymerization, leading to the synthesis of polythiophene with specific structural features. This process is vital for creating polymers with tailored properties for electronic applications (Yokozawa et al., 2007).
- In the field of organic electronics, 2-bromo-5-butylThiophene derivatives are used to create ambipolar polymers. These materials show promise in applications like organic field-effect transistors and solar cells due to their unique electronic properties (Krompiec et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-butylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPMOWMCGHVEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569520 | |
| Record name | 2-Bromo-5-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-butylThiophene | |
CAS RN |
128619-83-0 | |
| Record name | 2-Bromo-5-butylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


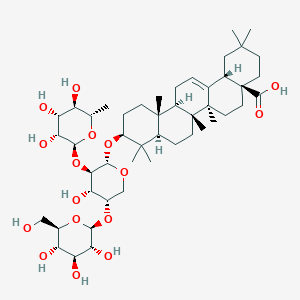
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
